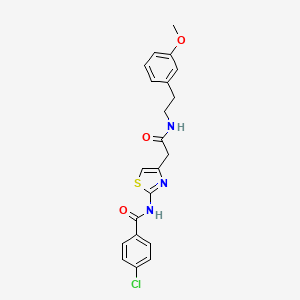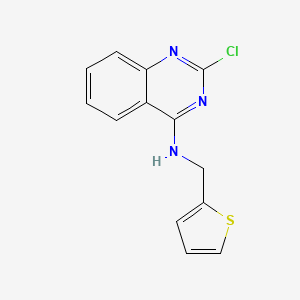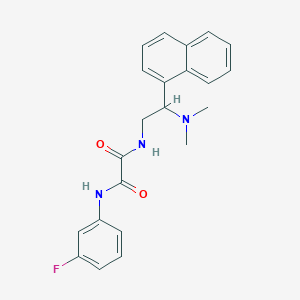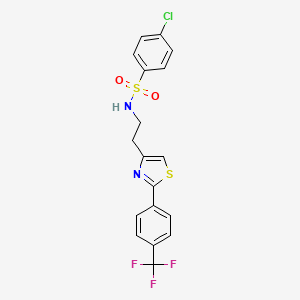![molecular formula C13H10F3N3OS B2381915 (4-{[5-(トリフルオロメチル)ピリジン-2-イル]オキシ}フェニル)チオ尿素 CAS No. 237386-04-8](/img/structure/B2381915.png)
(4-{[5-(トリフルオロメチル)ピリジン-2-イル]オキシ}フェニル)チオ尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring through an oxy linkage, and finally bonded to a thiourea group
科学的研究の応用
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
作用機序
Target of Action
A structurally similar compound, 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid, targets fatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the endocannabinoid signaling pathway, which is involved in a variety of physiological processes.
Mode of Action
It’s worth noting that the trifluoromethylpyridine group is a key structural motif in active agrochemical and pharmaceutical ingredients . This group can influence the biological activity of compounds due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Result of Action
Compounds with a similar trifluoromethylpyridine group have shown excellent fungicidal activity . This suggests that (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea might also have potential antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea typically involves the following steps:
Formation of the Trifluoromethylpyridine Intermediate: This can be achieved through various methods, including the chlorine/fluorine exchange using trichloromethylpyridine or the direct introduction of a trifluoromethyl group using a trifluoromethyl active species.
Coupling with Phenol Derivative: The trifluoromethylpyridine intermediate is then reacted with a phenol derivative to form the (5-(Trifluoromethyl)pyridin-2-yl)oxyphenol compound.
Thiourea Formation: Finally, the (5-(Trifluoromethyl)pyridin-2-yl)oxyphenol is reacted with thiourea under suitable conditions to yield (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while nucleophilic substitution can introduce various functional groups in place of the trifluoromethyl group.
類似化合物との比較
Similar Compounds
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)urea: Similar structure but with a urea group instead of thiourea.
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine: Similar structure but with an amine group instead of thiourea.
Uniqueness
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea is unique due to the presence of both the trifluoromethyl group and the thiourea group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiourea group can engage in specific interactions with biological targets, making this compound particularly valuable for various applications .
特性
IUPAC Name |
[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3OS/c14-13(15,16)8-1-6-11(18-7-8)20-10-4-2-9(3-5-10)19-12(17)21/h1-7H,(H3,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVUIAOJAFFBAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide](/img/structure/B2381832.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2381833.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2381837.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide](/img/structure/B2381842.png)


![5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2381848.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2381850.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)
